molecular formula C16H14N2O5 B3939241 3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3939241
M. Wt: 314.29 g/mol
InChI Key: OPDODOOEXOADIZ-UHFFFAOYSA-N
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Description

3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MNDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNDC belongs to the class of benzodioxine derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of viruses and fungi. In addition, this compound has been reported to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential area of research is the development of this compound analogs with improved water solubility and bioavailability. Another area of research is the investigation of the in vivo efficacy of this compound in animal models. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anticancer, antiviral, and antifungal activities. This compound has also been reported to possess anti-inflammatory and antioxidant properties. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs and the investigation of its in vivo efficacy.

Scientific Research Applications

3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has also been shown to possess anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-15(23-14-5-3-2-4-13(14)22-10)16(19)17-11-6-8-12(9-7-11)18(20)21/h2-10,15H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDODOOEXOADIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
3-methyl-N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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